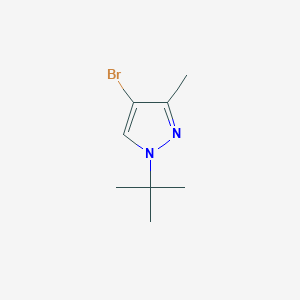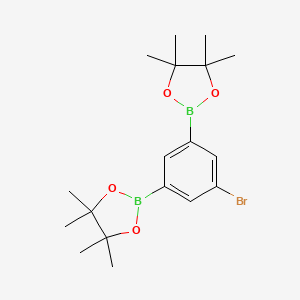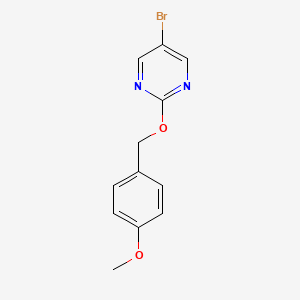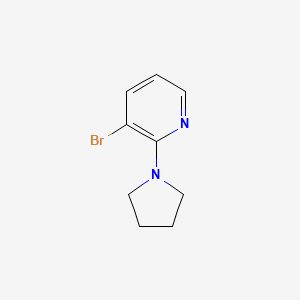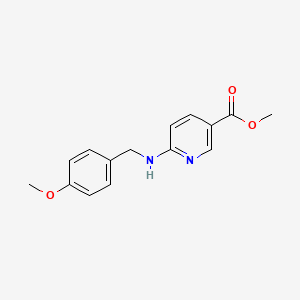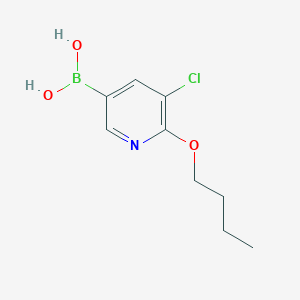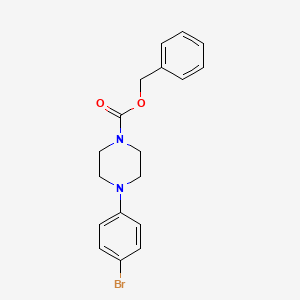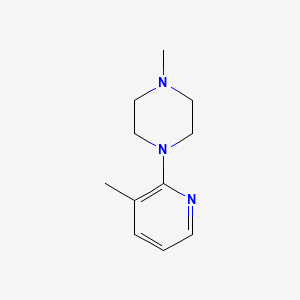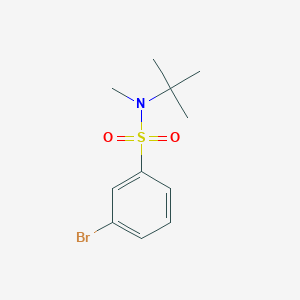![molecular formula C15H18N2O4 B1522807 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1258641-25-6](/img/structure/B1522807.png)
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure features two nitrogen atoms and three carbon atoms. It also has a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), a tert-butoxycarbonyl protecting group, and a carboxylic acid group .
Synthesis Analysis
While I don’t have specific information on the synthesis of this exact compound, the tert-butoxycarbonyl (BOC) group is commonly added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The phenyl group and the pyrazole ring could potentially be formed through various organic synthesis methods, but without more specific information, it’s hard to say exactly how this compound would be synthesized.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- Pyrazoles with different functionalized substituents at C3 and C5, including 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, have been synthesized for various applications. These compounds can be efficiently synthesized with excellent yields and are potential precursors for further functionalization, such as forming ligands for hydrogen bonding depending on the steric environment created by substituents at C5 (Grotjahn et al., 2002).
Reactivity and Radical Reactions
- tert-Butyl phenylazocarboxylates, closely related to the chemical structure , are versatile in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, which are essential in modifying the benzene ring and generating various functional derivatives (Jasch et al., 2012).
Fungicidal Activity
- Novel pyrazole derivatives, including structures similar to 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, have been synthesized and tested for fungicidal activity. Some of these compounds showed moderate to excellent efficacy against various fungal species, demonstrating the potential of such compounds in agricultural applications (Mao et al., 2013).
Structural and Spectral Investigations
- Structural and spectral studies of pyrazole-4-carboxylic acid derivatives have been conducted. These investigations are crucial for understanding the molecular properties and potential applications in various fields, including pharmaceuticals and material science (Viveka et al., 2016).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSBMRZGNJYKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



